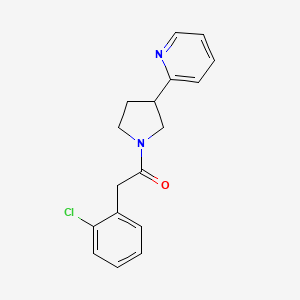
2-(2-Chlorophenyl)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone, also known as CPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPE belongs to the class of aryl ketones and has been found to exhibit a variety of biological effects.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
In organic synthesis, derivatives of pyrrolidine, such as those structurally related to "2-(2-Chlorophenyl)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone," have been utilized in the synthesis of complex molecules. For instance, the synthesis and structural characterization of new pyrrole derivatives demonstrate their potential as corrosion inhibitors, showcasing the diverse applications of pyrrolidine derivatives in material science and organic synthesis (Louroubi et al., 2019). Additionally, the development of catalytic systems using pyridyl functionalized ligands for the polymerization of ethylene indicates the significance of these compounds in catalysis and polymer science (Fernandes et al., 2002).
Material Science
In material science, chromophore-based compounds, including those with pyridyl and pyrrolidinyl groups, have been explored for their electro-optic and photophysical properties. The influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response highlights the role of these molecules in developing advanced materials for optical applications (Facchetti et al., 2006).
Pharmacological Synthesis
In the field of pharmacology, the asymmetric synthesis and characterization of novel cathinone derivatives, such as those related to "this compound," have been documented. These studies contribute to the understanding and development of new synthetic routes for pharmacologically active compounds (Bijlsma et al., 2015).
Biocatalysis and Green Chemistry
The use of biocatalysts for the enantioselective reduction of 2-benzoylpyridine derivatives, exemplifying a green chemistry approach to synthesizing enantiopure alcohols, demonstrates the environmental and economic benefits of utilizing microbial cells in organic synthesis. This approach highlights the potential of biocatalysis in the synthesis of complex organic molecules with high enantioselectivity and atom economy (Xu et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyridin-2-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-6-2-1-5-13(15)11-17(21)20-10-8-14(12-20)16-7-3-4-9-19-16/h1-7,9,14H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHWGUJZZRQHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)
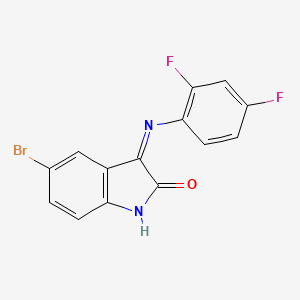
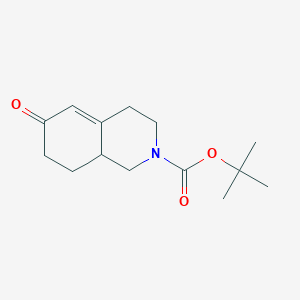
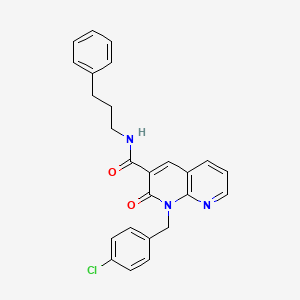
![4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2535426.png)
![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)
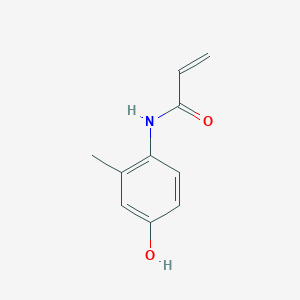
![3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2535432.png)

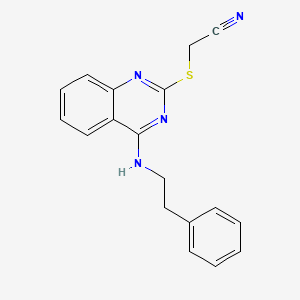
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2535438.png)
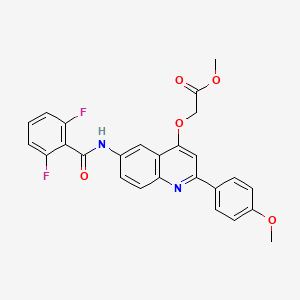
![8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2535440.png)